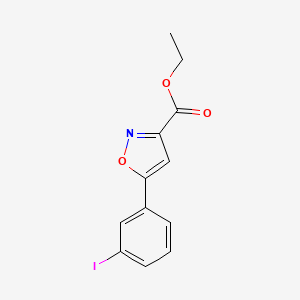

Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate

Description

Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a 3-iodophenyl group at position 5 and an ethyl ester at position 2. The iodine substituent enhances molecular weight (compared to lighter halogens or alkyl groups) and may facilitate halogen bonding in biological systems, a feature exploited in medicinal chemistry for target engagement .

Properties

Molecular Formula |

C12H10INO3 |

|---|---|

Molecular Weight |

343.12 g/mol |

IUPAC Name |

ethyl 5-(3-iodophenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C12H10INO3/c1-2-16-12(15)10-7-11(17-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |

InChI Key |

DSNKFKJINPUENL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins. For instance, the reaction of 3-iodobenzonitrile oxide with ethyl acrylate under reflux conditions can yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

Substitution: Various substituted isoxazole derivatives.

Oxidation: Oxidized isoxazole compounds.

Reduction: Reduced isoxazole derivatives.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate has been investigated for its potential as an enzyme inhibitor and receptor modulator. Research has shown that derivatives of isoxazole compounds can exhibit anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell division and growth .

Anticancer Activity

Recent studies have highlighted the compound's potential in treating various cancers. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including liver (Huh7), breast (MCF7), and colon (HCT116) cancer cells. The mechanism often involves cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as a protein tyrosine phosphatase inhibitor, which is relevant in conditions such as diabetes and obesity . This inhibition can lead to altered signaling pathways that may benefit therapeutic strategies against these diseases.

The biological activity of this compound is primarily attributed to its structural properties that allow it to interact with various biological targets:

- Antitumor Effects : Studies indicate that this compound can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of isoxazole derivatives in clinical settings:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various isoxazole derivatives on cancer cell lines, demonstrating that certain compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

- Mechanism Exploration : Another investigation focused on the molecular mechanisms through which these compounds exert their effects, revealing insights into their action at the cellular level and potential pathways for drug development .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom may enhance binding affinity to certain targets, contributing to its biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations:

- For example, trifluoromethyl derivatives require extended reaction times (135 h) due to steric and electronic hindrance .

- Steric Effects : Bulky substituents like -I or -tert-butyl (e.g., Ethyl 5-[3-(tert-butyl)phenyl]-isoxazole-3-carboxylate) reduce reaction efficiency, as seen in lower yields (41–82%) compared to smaller groups like -CH₃ (80% yield) .

- Biological Relevance : Iodine’s polarizability facilitates halogen bonding, critical in enzyme inhibition. For instance, methyl 5-(3-iodophenyl)isoxazole-3-carboxylate (analog of the target compound) may exhibit enhanced binding to targets like membrane-bound pyrophosphatases compared to -CH₃ or -OCH₃ derivatives .

Biological Activity

Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with an iodine atom on the phenyl group. This structural characteristic is believed to enhance its binding affinity to biological targets, influencing its pharmacological profile.

Biological Activity

1. Antimicrobial Activity

Recent studies have indicated that isoxazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory potential. Isoxazole derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain analogs have shown IC50 values in the low micromolar range against COX-2 .

3. Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary data suggest that it may inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells. The effectiveness varies significantly, with some derivatives showing up to 34% cytotoxicity at higher concentrations .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition

The compound may act as an inhibitor of COX enzymes, thereby modulating inflammatory pathways. The iodine atom in the phenyl ring can facilitate interactions with active sites of these enzymes .

2. Receptor Modulation

Research indicates that isoxazole derivatives can also interact with various receptors, potentially altering their signaling pathways and contributing to their pharmacological effects .

Table: Summary of Biological Activities

| Activity Type | IC50/Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC = 0.34–0.41 μM | |

| Anti-inflammatory (COX-2) | IC50 ~0.02–0.04 μM | |

| Anticancer (HeLa Cells) | Up to 34% cytotoxicity |

Case Study: Anti-inflammatory Activity

In a study by Abdellatif et al., a series of isoxazole derivatives were evaluated for their anti-inflammatory activity using an enzyme immunoassay kit. Compounds with structural similarities to this compound exhibited significant COX-2 inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study: Anticancer Potential

Research involving the evaluation of various isoxazole derivatives against cancer cell lines revealed that certain compounds showed promising results in inhibiting cell proliferation. The study highlighted the need for further exploration into structure-activity relationships to optimize their anticancer efficacy .

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via cyclocondensation of substituted β-keto esters with hydroxylamine derivatives. A common approach involves reacting ethyl 3-(3-iodophenyl)propiolate with hydroxylamine hydrochloride in ethanol under reflux, followed by purification via column chromatography . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.

- Catalyst use : Acidic catalysts (e.g., HCl) improve cyclization efficiency.

- Purification : Gradient elution (hexane/ethyl acetate) resolves regioisomeric byproducts, a common issue in isoxazole synthesis .

Basic: How is structural confirmation achieved for this compound?

Answer:

A multi-technique approach is employed:

- NMR : - and -NMR identify key signals (e.g., isoxazole C3-H at δ 6.8–7.2 ppm; ester carbonyl at ~168–170 ppm) .

- X-ray crystallography : Single-crystal analysis resolves iodine positioning and confirms dihedral angles between the isoxazole ring and aryl group .

- HRMS : Validates molecular weight (expected [M+H]: ~388.0) and isotopic patterns for iodine .

Advanced: How can catalytic asymmetric methods be applied to derivatives of this compound?

Answer:

The Corey-Bakshi-Shibata (CBS) reduction is adaptable for chiral modifications. For example:

- Substrate design : Introduce a ketone group at the C4 position (e.g., via Grignard addition to the ester ).

- Catalytic system : Use (R)-CBS catalyst (e.g., 10 mol% in toluene) to achieve enantiomeric excess (ee) >90% .

- Monitoring : Chiral HPLC (e.g., Chiralpak IA column) quantifies ee, while NOESY NMR confirms stereochemistry .

Advanced: How do computational methods predict reactivity and physicochemical properties of this compound?

Answer:

DFT calculations (e.g., Gaussian 16) model:

- Frontier molecular orbitals : Predict electrophilic/nucleophilic sites (e.g., iodine’s σ-hole for halogen bonding) .

- Solubility : LogP calculations (~3.2) align with experimental partitioning in octanol/water .

- Topological polar surface area (TPSA) : Calculated TPSA of ~61.6 Å suggests moderate membrane permeability, critical for biological assays .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation .

- Storage : Keep in amber vials at 2–8°C to prevent iodophenyl group degradation .

- Spill management : Neutralize with sand, collect in sealed containers, and dispose as halogenated waste .

Advanced: How are structural contradictions resolved between experimental and computational data?

Answer:

Discrepancies (e.g., bond lengths in X-ray vs. DFT) are addressed via:

- Multivariate refinement : SHELXL software adjusts thermal parameters and occupancy for disordered iodine .

- Docking studies : Compare crystallographic angles with ligand-protein docking results to validate bioactive conformers .

- Dynamic NMR : Assess rotational barriers of the ester group to explain deviations in -NMR splitting .

Advanced: What strategies mitigate low yields in cross-coupling reactions involving the iodophenyl group?

Answer:

- Catalyst optimization : Use Pd(PPh) with CuI co-catalyst in Sonogashira couplings .

- Solvent/base screening : DMF/EtN enhances oxidative addition of iodine .

- Microwave assistance : Reduces reaction time from 24 h to 2 h, minimizing aryl iodide decomposition .

Basic: How is purity validated for this compound in biological assays?

Answer:

- HPLC : Reverse-phase C18 column (ACN/water gradient) detects impurities at 254 nm; ≥95% purity required .

- Elemental analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (±0.4%) .

- TGA : Confirms thermal stability (decomposition >200°C) to rule out solvent residues .

Advanced: What role does this compound play in antibacterial adjuvant development?

Answer:

As a serine acetyltransferase (SAT) inhibitor:

- Enzyme assays : IC is determined via NADH-coupled assay with AcCoA substrate .

- Synergy testing : Check MIC reduction of ciprofloxacin in SAT-overexpressing E. coli strains .

- Metabolomics : LC-MS tracks cysteine levels to confirm SAT inhibition .

Advanced: How are photoisomerization reactions utilized to modify the isoxazole core?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.